Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate is a novel molecule synthesized as part of a research program seeking new anti-inflammatory agents. [] It belongs to the thienopyridine class of compounds, which are known for their diverse biological activities. This particular derivative has been investigated for its potential therapeutic applications in inflammation-related conditions.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of thieno[2,3-b]pyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent. The structure features a thieno ring fused with a pyridine, along with a carboxylate and hydroxyl functional group, which contribute to its reactivity and biological properties.
The compound was synthesized as part of research targeting novel molecules for potential therapeutic applications. Notably, studies have indicated its synthesis and characterization in various scientific publications, including a significant paper published in the journal Molecules in 2001, which outlines its synthesis and potential applications in medicinal chemistry .
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate can be classified under:
The synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate typically involves several steps, including:
The technical details regarding the synthesis often involve careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. The use of spectroscopic methods (e.g., NMR and mass spectrometry) is critical for characterizing the synthesized compound.
The molecular structure of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate can be represented as follows:
The structural features include:
Spectroscopic data from studies indicate characteristic peaks in Nuclear Magnetic Resonance (NMR) spectra that confirm the presence of these functional groups .
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate can participate in various chemical reactions:
The reaction conditions must be optimized to ensure selectivity and yield. For instance, electrophilic substitutions require strong electrophiles and suitable catalysts to promote reaction efficiency.
The mechanism of action for methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has been studied primarily concerning its anti-inflammatory properties. It is believed to inhibit specific pathways involved in inflammation by modulating cytokine release and affecting transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .
In vitro studies have demonstrated that compounds within this class can reduce pro-inflammatory cytokine levels, suggesting their potential therapeutic role in treating inflammatory diseases.
Relevant analyses often include melting point determination, solubility tests, and stability assessments under various conditions.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has several scientific applications:
Research continues to explore its full range of biological activities and potential therapeutic applications across various fields of medicine and pharmacology.
The thieno[2,3-b]pyridine core is efficiently constructed via one-pot cyclocondensation between methyl 2-chloro nicotinoate and methyl thioglycolate. This method exploits the nucleophilic displacement of the 2-chloro substituent by the thiol group, followed by intramolecular cyclization. Key conditions include anhydrous DMF as solvent, potassium carbonate (K₂CO₃) as base, and reaction temperatures maintained at 100°C under nitrogen for 21 hours. This approach yields the target compound as brown crystals with a moderate yield of 60% after aqueous workup and acidification [2].
Table 1: Standard Cyclocondensation Reaction Parameters
Component | Specification |
---|---|
Pyridine Precursor | Methyl 2-chloro nicotinoate (5.8 mmol) |
Thiophene Precursor | Methyl thioglycolate (5.9 mmol) |
Base | K₂CO₃ (7.0 mmol) |
Solvent | Anhydrous DMF (10 mL) |
Temperature | 100°C |
Atmosphere | Nitrogen |
Reaction Time | 21 hours |
Yield | 60% |
The reaction proceeds through an SNAr mechanism, where the thioglycolate anion attacks the electron-deficient C2 position of the pyridine ring. Subsequent deprotonation and nucleophilic acyl substitution close the thiophene ring, simultaneously incorporating the methyl ester and 3-hydroxyl groups [2] [4].
Contrary to sequential functionalization, the 3-hydroxyl group in this compound arises directly from the cyclization step rather than post-synthetic modification. The hydroxyl functionality is intrinsic to the thienopyridine core formation, as confirmed by the absence of additional hydroxylation steps in the reported synthesis. The methyl ester group is introduced via the methyl thioglycolate reagent, which serves dual roles as sulfur source and ester precursor. This efficient design avoids the need for separate esterification steps [2] [4].
Crystallization from ethyl acetate yields analytically pure material with consistent melting points of 159-161°C, correlating with commercial specifications (mp 158-160°C, purity ≥95%) [1] [2] [4]. The structural integrity is further confirmed through spectroscopic characterization:
While direct C-C coupling of the parent compound remains unexplored, analogous thienopyridine systems demonstrate the feasibility of C4 functionalization via Suzuki-Miyaura cross-coupling. Bromination at the electron-rich C4 position (activated by the 3-hydroxyl group) generates an electrophilic handle for palladium-catalyzed coupling. Typical conditions employ Pd(PPh₃)₄ catalyst, arylboronic acids, and carbonate base in toluene/water mixtures at 80°C [7] [8].
Table 2: Proposed Suzuki Cross-Coupling Parameters for C4 Derivatives
Parameter | Condition | Impact on Yield |
---|---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) | Optimal for electron-deficient heterocycles |
Solvent System | Toluene/H₂O (4:1) | Enhances boronate stability |
Base | K₂CO₃ | Prevents protodeboronation |
Temperature | 80°C | Balances rate and selectivity |
Reaction Time | 12-18 hours | Ensures full conversion |
This methodology enables installation of (hetero)aryl groups (e.g., phenyl, pyridyl, furyl), significantly expanding molecular diversity for structure-activity relationship studies in anti-inflammatory agent development [7] [8].
Selective N-oxidation at the pyridine nitrogen provides a versatile intermediate for nucleophilic aromatic substitution (SNAr). Treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane generates the N-oxide, which activates adjacent positions (particularly C2 and C4) toward nucleophilic displacement. Amines, alkoxides, or thiols efficiently displace halides or nitro groups introduced at these activated sites [3] [8].
Key advantages include:
Table 3: N-Oxidation and Nucleophilic Substitution Sequence
Step | Reagents/Conditions | Intermediate |
---|---|---|
N-Oxidation | mCPBA (1.2 eq), CH₂Cl₂, 0°C→RT, 4h | N-Oxide (white solid) |
Halogenation | POCl₃ (for C2-Cl) or Br₂/AcOH (C4-Br) | Halo-N-oxide |
Nucleophilic Displacement | Amines/Alcohols/Thiols, base, 60-80°C | 2-Substituted derivatives |
Solvent polarity critically influences cyclocondensation efficiency. Dimethylformamide (DMF) outperforms alternatives (acetonitrile, THF) due to:
Catalytic systems require precise temperature modulation:
Table 4: Solvent Optimization for Core Formation
Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) | Key Observation |
---|---|---|---|---|
DMF | 36.7 | 60 | 21 | Homogeneous reaction mixture |
Acetonitrile | 37.5 | 35 | 24 | Precipitation of intermediates |
THF | 7.6 | <20 | 36 | Incomplete conversion |
DMSO | 46.7 | 55 | 18 | Difficult product extraction |
Purification protocols recommend ethyl acetate extraction from acidified aqueous phases (pH ~3-4), followed by MgSO₄ drying and solvent evaporation. This process removes residual DMF and inorganic salts while stabilizing the crystalline product [1] [2] [4].
Table 5: Compound Summary - Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
Property | Value |
---|---|
CAS Registry Number | 111043-01-7 |
Molecular Formula | C₉H₇NO₃S |
Molecular Weight | 209.22 g/mol |
IUPAC Name | methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate |
Melting Point | 158–160°C (lit.); 159–161°C (exp.) |
Spectral Data (¹H NMR) | δ 3.88 (s, 3H), 7.51 (dd, 1H), 8.35 (dd, 1H), 8.74 (dd, 1H), 10.57 (s, 1H) (DMSO-d₆) |
InChI Key | VNGMVGWUWHNBBW-UHFFFAOYSA-N |
Storage Conditions | Room temperature (powder form) |
Synthetic Applications | Anti-inflammatory agent precursors |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7